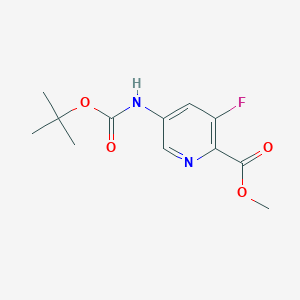
Methyl 5-((tert-butoxycarbonyl)amino)-3-fluoropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(tert-butoxycarbonyl)amino]-3-fluoropyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 3-position of the pyridine ring and a tert-butoxycarbonyl (Boc) protected amino group at the 5-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(tert-butoxycarbonyl)amino]-3-fluoropyridine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoropyridine-2-carboxylic acid.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The carboxylic acid group is then esterified using methanol and a suitable catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer efficient and scalable synthesis. These systems allow for precise control of reaction conditions and can be used to introduce the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(tert-butoxycarbonyl)amino]-3-fluoropyridine-2-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid are used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is the free amine after removal of the Boc group.
Scientific Research Applications
Methyl 5-[(tert-butoxycarbonyl)amino]-3-fluoropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-[(tert-butoxycarbonyl)amino]-3-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets. The Boc group protects the amino functionality during chemical reactions, allowing for selective modifications. Upon deprotection, the free amine can interact with biological targets, potentially inhibiting enzymes or binding to receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- tert-Butyl carbamate
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
Methyl 5-[(tert-butoxycarbonyl)amino]-3-fluoropyridine-2-carboxylate is unique due to the presence of the fluorine atom on the pyridine ring, which can significantly alter its chemical reactivity and biological activity compared to other Boc-protected compounds.
Properties
Molecular Formula |
C12H15FN2O4 |
|---|---|
Molecular Weight |
270.26 g/mol |
IUPAC Name |
methyl 3-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(17)15-7-5-8(13)9(14-6-7)10(16)18-4/h5-6H,1-4H3,(H,15,17) |
InChI Key |
VRQJRQPVFNDHQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(N=C1)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















